N'-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
Description
N’-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the quinoline family
Properties
IUPAC Name |
N'-acetyl-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-6(16)14-15-12(19)9-10(17)7-4-2-3-5-8(7)13-11(9)18/h2-5H,1H3,(H,14,16)(H,15,19)(H2,13,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKWFLIABKNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline derivatives.
Scientific Research Applications
N’-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as ischemia and stroke.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α). This stabilization has been examined as a potential treatment for ischemic diseases .
Comparison with Similar Compounds
Similar Compounds
- N- [ [1,2-Dihydro-4-hydroxy-2-oxo-1- (phenylmethyl)-3-quinolinyl]carbonyl]-glycine
- 1-ethyl-2-hydroxy-4-oxo-N′-palmitoyl-1,4-dihydroquinoline-3-carbohydrazide
Uniqueness
N’-acetyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific structural features and the presence of both acetyl and carbohydrazide groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
